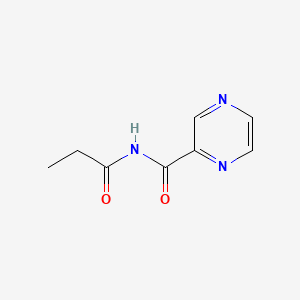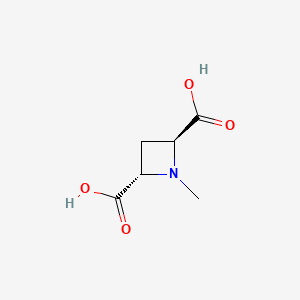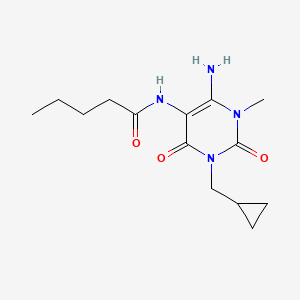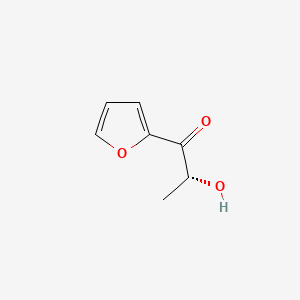
N-Propionylpyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Propionylpyrazine-2-carboxamide is an organic compound belonging to the class of pyrazine carboxamides. This compound is characterized by the presence of a pyrazine ring substituted with a propionyl group and a carboxamide group. Pyrazine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Propionylpyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an acyl chloride intermediate, which then reacts with ammonia or an amine to form the desired carboxamide .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using flow chemistry techniques. This involves the continuous flow of reactants through a reactor, allowing for precise control over reaction conditions and improved yields .
Analyse Chemischer Reaktionen
Types of Reactions
N-Propionylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles and nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions
Major Products Formed
Oxidation: Pyrazine-2-carboxylic acid derivatives.
Reduction: Pyrazine-2-carboxamide derivatives with amine groups.
Substitution: Various substituted pyrazine derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
N-Propionylpyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrazine derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties
Medicine: Investigated for its potential use in the treatment of tuberculosis and other bacterial infections
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-Propionylpyrazine-2-carboxamide involves its interaction with specific molecular targets within bacterial cells. The compound is believed to inhibit the synthesis of fatty acids, which are essential for bacterial growth and replication. This inhibition occurs through the interference with fatty acid synthase enzymes, leading to the accumulation of toxic intermediates and eventual cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzylpyrazine-2-carboxamide: Known for its antimycobacterial activity.
N-Phenylpyrazine-2-carboxamide: Exhibits significant biological activities, including antifungal and antibacterial properties.
N-Alkyl-3-aminopyrazine-2-carboxamides: Studied for their antimicrobial and antiviral activities.
Uniqueness
N-Propionylpyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propionyl group enhances its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes and exert its antimicrobial effects .
Eigenschaften
CAS-Nummer |
140670-54-8 |
|---|---|
Molekularformel |
C8H9N3O2 |
Molekulargewicht |
179.179 |
IUPAC-Name |
N-propanoylpyrazine-2-carboxamide |
InChI |
InChI=1S/C8H9N3O2/c1-2-7(12)11-8(13)6-5-9-3-4-10-6/h3-5H,2H2,1H3,(H,11,12,13) |
InChI-Schlüssel |
IWNKHQMUWGSXGK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=O)C1=NC=CN=C1 |
Synonyme |
Pyrazinecarboxamide, N-(1-oxopropyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methanol](/img/structure/B582981.png)
![Ethyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-YL]acetate](/img/structure/B582983.png)




